molecular formula C8H6ClN3O2 B8712505 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole

Cat. No.: B8712505
M. Wt: 211.60 g/mol
InChI Key: CCUIJBZBHHXSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted benzimidazole derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

  • Substituted benzimidazole derivatives
  • Amino-substituted benzimidazole derivatives
  • Oxidized benzimidazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chloromethyl group can participate in alkylation reactions with nucleophilic residues in proteins, further contributing to its biological activity .

Comparison with Similar Compounds

    2-(chloromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-nitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.

    2-(bromomethyl)-4-nitro-1H-benzimidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.

Uniqueness: 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-1H-benzimidazole

InChI

InChI=1S/C8H6ClN3O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4H2,(H,10,11)

InChI Key

CCUIJBZBHHXSMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (8.3 ml) was added dropwise to 2-hydroxymethyl-4-nitro-1H-benzimidazole (1.15 g) at 0° C. and the suspension was then heated at reflux for 3 hours. The excess of thionyl chloride was removed in vacuo, and the residue was poured into ice and adjusted to pH 7 with saturated sodium bicarbonate aqueous solution. The precipitate was collected by vacuum filtration and washed water to give 2-chloromethyl-4-nitro-1H-benzimidazole (1.32 g).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One

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